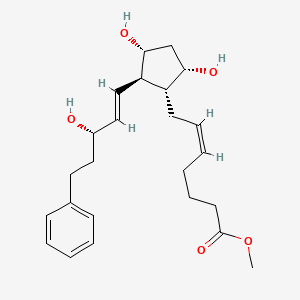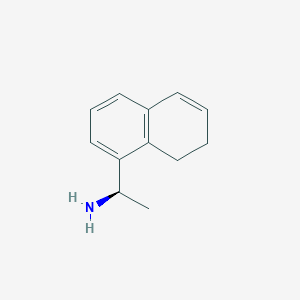
Fesoterodine Related Impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fesoterodine Related Impurity 3 is a degradation product or process-related impurity associated with fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety and efficacy of the drug.
Mechanism of Action
Target of Action
The primary target of Fesoterodine Related Impurity 3 is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the cholinergic muscarinic receptors . By acting as a competitive antagonist at these receptors, this compound inhibits bladder contraction, which is mediated via these receptors . This ultimately leads to a decrease in detrusor pressure and an incomplete emptying of the bladder .
Pharmacokinetics
After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The bioavailability of the active metabolite is 52% . Approximately 70% of the administered dose is recovered in urine as the active metabolite (16%), carboxy metabolite (34%), carboxy-N-desisopropyl metabolite (18%), or N-desisopropyl metabolite (1%), and a smaller amount (7%) is recovered in feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . These effects help to alleviate symptoms of urge urinary incontinence, urgency, and frequency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, during stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity was found increasing beyond the identification threshold This suggests that the stability of this compound may be affected by the conditions under which the drug is stored
Biochemical Analysis
Biochemical Properties
It is known that Fesoterodine, the parent compound, is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which binds with muscarinic receptors on the bladder detrusor muscle . It is plausible that Fesoterodine Related Impurity 3 may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Fesoterodine and its active metabolite, 5-HMT, have been shown to decrease bladder contraction and consequently, the urge to urinate . It is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Fesoterodine, once converted to its active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied. Fesoterodine has been shown to have a dose-dependent effect in reducing symptoms of overactive bladder in adult patients .
Metabolic Pathways
Fesoterodine is known to be rapidly de-esterified into its active metabolite, 5-HMT, by plasma esterases . It is possible that this compound may be involved in similar metabolic pathways.
Preparation Methods
The preparation of Fesoterodine Related Impurity 3 typically involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:
Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.
Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.
Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.
Water degradation: At 45°C for 24 hours.
Heat degradation: At 60°C for 48 hours.
Photolytic degradation: Exposing to UV light for about 1.2 million lux hours.
Humidity degradation: At 25°C/90% relative humidity for 7 days.
Chemical Reactions Analysis
Fesoterodine Related Impurity 3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide.
Reduction: Under reducing conditions, though specific reagents are not commonly used for this impurity.
Substitution: Possible under certain conditions, though not typically a primary reaction for this impurity.
Common reagents and conditions used in these reactions include trifluoroacetic acid in water, methanol, and acetonitrile . The major products formed from these reactions are typically other degradation products or impurities that can be separated and identified using chromatographic techniques.
Scientific Research Applications
Fesoterodine Related Impurity 3 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. Its applications include:
Quality Control: Used in stability-indicating methods to quantify and monitor impurities in fesoterodine fumarate tablets.
Analytical Chemistry: Employed in the development of chromatographic methods for the separation and identification of impurities.
Pharmaceutical Development: Helps in understanding the degradation pathways and improving the formulation stability of fesoterodine fumarate.
Comparison with Similar Compounds
Fesoterodine Related Impurity 3 can be compared with other related impurities such as:
Impurity 1: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxylbenzenemethanol.
Impurity 2: Propanoic acid, 2-methyl-2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl ester.
These impurities are also degradation products of fesoterodine fumarate and share similar formation pathways. each impurity has unique structural characteristics and degradation profiles that require specific analytical methods for identification and quantification.
Properties
CAS No. |
1435768-96-9 |
|---|---|
Molecular Formula |
C26H35NO3 |
Molecular Weight |
409.57 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)








